1-[(4-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Description
The compound contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of its ring . The 1,2,4-triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms . This type of compound can bind in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Scientific Research Applications
Antitumor Activity
Research has demonstrated the synthesis of novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, which were synthesized and examined for their biological activities. Compounds in this class showed activity against P388 leukemia, highlighting their potential as antitumor agents (Ueda et al., 1987).
Molecular Structure Analysis
Studies on the molecular structure of compounds such as cycloguanil hydrochloride have provided detailed insights into their crystalline forms. Such research aids in understanding the physical and chemical properties of these compounds, which is crucial for their application in drug design (Schwalbe et al., 1989).
Antifungal Properties
The synthesis and characterization of a novel potential antifungal compound of the 1,2,4-triazole class have been reported. This compound demonstrated poor solubility in buffer solutions and hexane but better solubility in alcohols, indicating its potential as an antifungal agent (Volkova et al., 2020).
Synthesis and Chemical Reactions
Research on the reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines under various conditions produced several reaction products, including pyrimidines and acetoacetamides. These studies contribute to the understanding of the chemical behavior and potential applications of these compounds in synthesizing new chemical entities (Kinoshita et al., 1989).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c1-4-9-24-17(27)15-16(23(3)19(24)28)21-18-25(15)10-12(2)22-26(18)11-13-5-7-14(20)8-6-13/h4-8H,1,9-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABZGADTUFPCGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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